1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide
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Description
1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probe Development : A study described the design of a reaction-based fluorescent probe that discriminates thiophenols over aliphatic thiols, using a similar structure with a sulfonamide bond. This probe displayed high selectivity and sensitivity and was successfully applied to determine thiophenols in water samples, indicating its potential in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).
Catalytic and Synthetic Chemistry : Research on diiron(II) complexes with pyridine ligands incorporating various moieties (like thiol, sulfide, sulfoxide) has been conducted. These complexes, involving pyridyl-functionalized ligands, demonstrated potential applications in catalytic processes and synthetic chemistry (Carson & Lippard, 2006).
HMG-CoA Reductase Inhibition : A study synthesized methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, showing potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This research contributes to the development of new cholesterol-lowering agents (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).
Structural Analysis and Drug Design : A study focusing on nimesulide derivatives, which include methanesulfonamide compounds, conducted detailed structural analysis through powder X-ray diffraction. This research aids in understanding the structural aspects relevant to drug design and development (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Phosphoinositide 3-Kinase/mTOR Inhibition : A study explored the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), incorporating a benzothiazole ring. These findings are significant in the context of targeted cancer therapies (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Development of Novel Anticancer Agents : Recent research synthesized novel pyridine-thiazole hybrid molecules, showing significant antiproliferative activity against various cancer cell lines. These compounds displayed selective toxicity towards cancer cells over normal cells, suggesting their potential as anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c22-19-6-2-1-4-16(19)14-30(27,28)26-17-9-7-15(8-10-17)20-13-29-21(25-20)24-18-5-3-11-23-12-18/h1-13,26H,14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTUWYLERXWOKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.